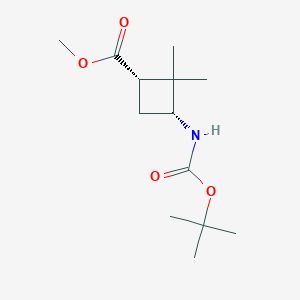

methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWLUCKINFTPX-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate (CAS Number: 1809088-76-3) is a synthetic compound with potential applications in medicinal chemistry. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Biological Activity

-

Antimicrobial Properties :

- Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, cyclobutane derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.

-

Anticancer Potential :

- Research on related compounds has demonstrated anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The unique cyclobutane ring may contribute to selective cytotoxicity towards cancer cells while sparing normal cells.

-

Neuroprotective Effects :

- Some derivatives of Boc-protected amino acids have been investigated for neuroprotective effects in models of neurodegenerative diseases. These effects might be attributed to the compound's ability to modulate neurotransmitter levels or reduce oxidative stress.

Case Studies and Research Findings

Scientific Research Applications

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate is a synthetic organic compound featuring a cyclobutane structure and several functional groups. It has a molecular formula of C12H21NO4 and is used as an intermediate in synthesizing more complex molecules. This compound is classified as an amino acid derivative and a cyclobutane carboxylate. Academic research and chemical databases are primary sources for this compound. It is relevant in chirality and stereochemistry studies because of its stereochemical configuration at the 1S and 3R positions.

Key Features and Properties

- Structure : It contains a cyclobutane ring with two methyl groups at positions 2 and 2, a tert-butoxycarbonyl group at position 3, and a carboxylate ester functionality. The stereochemistry of the compound is critical for its biological activity.

- Synthesis : The synthesis of Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate involves multiple steps conducted under controlled conditions to ensure high yields and purity. For example, the cycloaddition may need specific temperatures and pressures to optimize cyclobutane structure formation.

- Reactions : Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate can undergo several chemical reactions that require careful control of reaction conditions like temperature, solvent choice, and concentration to maximize yield and minimize side products.

Scientific Applications

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate has applications in different fields, including medicinal chemistry and organic synthesis.

- Building Block in Organic Synthesis : It serves as a building block for synthesizing complex molecules, including amino acids, peptides, and peptidomimetics . The cyclobutane moiety is present in nucleotides with antiviral and antineoplastic activity and has been employed to synthesize fatty acids, terpenes, steroids, and amino acids .

- Constrained Amino Acid : The constrained structure of cyclobutane amino acids reduces conformational freedom, potentially increasing affinity and selectivity with receptors, bioavailability, and stability to enzymatic hydrolysis .

- Drug Design : This compound is widely studied in drug design and development .

- Glutamate Uptake : ACCA dipeptides have been investigated on rat C6 glioma cells through glutamate uptake experiments, showing an interesting increase in glutamate uptake .

- Peptide Chemistry : It can be incorporated into complex structures such as dipeptides, leading to unusual conformations and hydrogen-bonding interactions, and has also been included in peptides and peptide dendrimers .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free amine.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : 0–25°C.

Example :

The resulting primary amine is pivotal for further functionalization, such as peptide coupling .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Reaction Conditions

-

Base-Catalyzed Hydrolysis : LiOH or NaOH in THF/H₂O.

-

Acid-Catalyzed Hydrolysis : HCl in dioxane/H₂O.

Example :

The carboxylic acid is used in peptide synthesis or converted to amides via coupling reagents (e.g., HATU, EDC) .

Nucleophilic Substitution at the Cyclobutane Ring

The cyclobutane ring exhibits strain-driven reactivity, enabling selective functionalization.

Mechanistic Insight :

The cyclobutane ring’s angle strain (≈90°) facilitates [2+2] cycloreversion or addition reactions under photochemical or thermal conditions .

Transition-Metal Catalyzed Borylation

The cyclobutane’s tertiary C–H bonds undergo iridium-catalyzed borylation for late-stage diversification.

Conditions :

-

Catalyst : Ir(cod)OMe₂ with 2-aminophenanthroline ligands.

-

Reagent : Bis(pinacolato)diboron (B₂pin₂).

Product :

These boronic esters are intermediates for Suzuki-Miyaura cross-couplings .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways.

-

Competitive Reactions :

This compound’s multifunctional design enables applications in drug discovery (e.g., protease inhibitors) and materials science. Experimental protocols emphasize controlled deprotection and strain-driven reactivity to access complex architectures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Boc-Protected Amines

a) Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate

- Structure: Differs in the amino substitution pattern, featuring a Boc-protected methylamino group instead of a primary amine.

- NMR Data :

b) tert-Butyl (4S,10R,30R)-30-[(Methoxycarbonyl)-20,20-dimethylcyclobutyl]-2-oxopyrrolidine-1-carboxylate (Compound 13)

Cyclohexane Analogs

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

- Structure : Cyclohexane core with a carboxylic acid instead of a methyl ester.

- Impact of Ring Size :

Deprotected Amine Derivatives

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate Hydrochloride

- Structure : Lacks the Boc group, exposing the primary amine as a hydrochloride salt.

- Reactivity : The free amine is highly reactive in nucleophilic acyl substitutions but requires acidic conditions to prevent premature deprotection.

- Stability : Less stable than the Boc-protected form, necessitating cold storage and inert handling .

Functional Group and Solubility Comparison

| Compound | Functional Groups | Solubility Profile | Key Reactivity Notes |

|---|---|---|---|

| Target Compound | Methyl ester, Boc-amine, dimethyl | Soluble in DCM, THF, DMF | Boc group stable under basic conditions |

| Methyl 1-((Boc)(methyl)amino)cyclobutanecarboxylate | Boc-methylamino, ester | Moderate solubility in polar aprotic solvents | Reduced amine nucleophilicity |

| (1S,3R)-3-Boc-amino cyclohexanecarboxylic acid | Carboxylic acid, Boc-amine | Soluble in aqueous buffers (pH > 5) | Acidic deprotection required for coupling |

| Deprotected Hydrochloride Salt | Free amine, ester, dimethyl | Soluble in methanol, acidic aqueous | Reacts rapidly with electrophiles |

Q & A

Q. What are the common synthetic routes for preparing methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate?

Methodological Answer: A typical synthesis involves:

- Step 1: Alkylation of tert-butoxycarbonyl (Boc)-protected cyclobutane derivatives using sodium hydride (NaH) and methyl iodide in N,N-dimethylformamide (DMF) at 0–25°C to introduce methyl groups .

- Step 2: Acidic deprotection (e.g., HCl) followed by coupling with methyl chloroformate or activated esters (e.g., HATU-mediated coupling in DCM/DMF mixtures) to form the methyl ester .

- Purification: Reverse-phase (C18) or silica gel chromatography with gradients of ethyl acetate/hexane or acetonitrile/water .

Example Yield: 100% yield reported for analogous cyclobutane methyl ester syntheses after silica gel purification .

Q. What purification methods are effective for isolating enantiomerically pure samples of this compound?

Methodological Answer:

- Chiral Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differences in solubility between diastereomers formed via Boc-protected intermediates .

- Key Metrics: Retention times (e.g., 1.2–1.5 min for LCMS) and enantiomeric excess (≥95% ee) should be validated using polarimetry or circular dichroism .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- LCMS/HPLC: Confirm molecular weight (e.g., [M+H]+ = 298.2) and retention times (e.g., 1.3 min under acetonitrile/water gradients) .

- NMR Spectroscopy: Assign stereochemistry using 2D NOESY (e.g., cyclobutane ring proton coupling constants, J = 8–10 Hz) and DEPT-135 for quaternary carbons .

- X-ray Crystallography: Resolve absolute configuration for chiral centers (1S,3R) using single crystals grown from slow ether diffusion .

Advanced Research Questions

Q. How can stereochemical control at the cyclobutane ring be optimized during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use Boc-protected amino acids (e.g., L-tert-leucine) to induce asymmetric induction during cyclobutane ring formation via [2+2] photocycloaddition or Mannich reactions .

- Temperature Control: Maintain reactions at 0°C during alkylation steps to minimize epimerization at the 3R position .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to predict transition-state energies for stereochemical pathways .

Q. How to design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via LCMS for hydrolytic cleavage of the Boc group (e.g., m/z 198.1 fragment) .

- Oxidative Stress: Expose to H2O2 or tert-butyl hydroperoxide to identify oxidation-prone sites (e.g., cyclobutane ring strain) .

- Controls: Use internal standards (e.g., deuterated analogs) to differentiate compound degradation from matrix effects .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in DMF or THF to assess steric hindrance around the Boc-protected amine .

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., proteases) via hydrogen bonding with the carbonyl group .

- Reactivity Descriptors: Calculate Fukui indices (electrophilicity) using Gaussian to identify susceptible sites (e.g., cyclobutane C-H bonds) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

- Variable Temperature NMR: Perform experiments at –40°C to slow ring puckering dynamics in the cyclobutane, resolving splitting ambiguities .

- Isotopic Labeling: Synthesize 13C-labeled analogs to confirm carbon chemical shifts and coupling networks .

- Cross-Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., B3LYP/6-31G*) .

Q. What methodological optimizations improve yield in large-scale syntheses without compromising enantiopurity?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors to enhance mixing during Boc-deprotection (HCl gas in THF) and reduce racemization .

- Catalytic Asymmetric Synthesis: Use organocatalysts (e.g., proline derivatives) for enantioselective cyclobutane ring formation .

- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How to investigate the compound’s role in modulating enzyme activity (e.g., proteases or kinases)?

Methodological Answer:

- Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for target enzymes .

- Mutagenesis Studies: Engineer enzyme active sites (e.g., Ser→Ala mutations) to probe hydrogen-bonding interactions with the Boc group .

Q. What strategies validate enantiomeric purity when standard chiral columns fail to resolve diastereomers?

Methodological Answer:

- Derivatization: Convert the compound to diastereomeric salts using chiral acids (e.g., camphorsulfonic acid) for analysis via non-chiral HPLC .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra to confirm absolute configuration .

- Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer, followed by LCMS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.